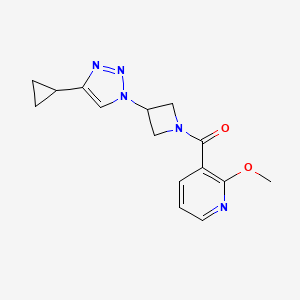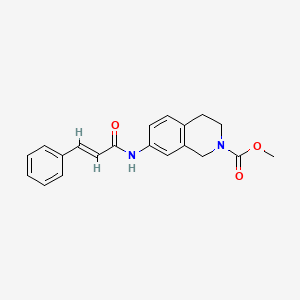
methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as MDIC, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the isoquinoline family and has a unique chemical structure that gives it a range of interesting properties.
作用机制
The mechanism of action of methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate is not fully understood, but it is thought to involve the binding of the compound to specific cellular targets, leading to changes in cellular signaling pathways and other physiological processes.
Biochemical and Physiological Effects:
methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell migration and invasion, and the modulation of various signaling pathways involved in cell growth and proliferation.
实验室实验的优点和局限性
Methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate has several advantages as a research tool, including its ability to selectively bind to specific cellular targets and its fluorescent properties, which make it useful for imaging studies. However, the compound also has limitations, including its potential toxicity and the need for specialized equipment and techniques to work with the compound safely.
未来方向
There are several potential future directions for research involving methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate, including the development of new synthetic methods for the compound, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its use as a tool for studying cellular signaling pathways and other physiological processes.
In conclusion, methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate is a fascinating chemical compound that has the potential to be used in a range of scientific research applications. Its unique chemical structure and properties make it a valuable tool for studying cellular signaling pathways and other physiological processes, and its potential as a therapeutic agent for various diseases is an exciting area of research that warrants further investigation.
合成方法
The synthesis of methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate is achieved through a multistep process that involves the use of various chemical reagents and techniques. The starting material for the synthesis is cinnamaldehyde, which is reacted with an amine to form the corresponding imine. This imine is then reduced to the amine, which is further reacted with an ester to form the final product, methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate.
科学研究应用
Methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate has been studied for its potential use in a range of scientific research applications, including as a fluorescent probe for imaging, as a potential drug candidate for the treatment of cancer and other diseases, and as a tool for studying the mechanisms of cellular signaling pathways.
属性
IUPAC Name |
methyl 7-[[(E)-3-phenylprop-2-enoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-25-20(24)22-12-11-16-8-9-18(13-17(16)14-22)21-19(23)10-7-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,21,23)/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNKTLSGZPFXIE-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

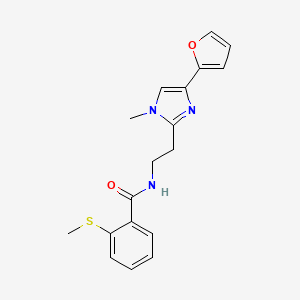
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide](/img/structure/B2391920.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pentyloxy)phenyl)propanenitrile](/img/structure/B2391924.png)
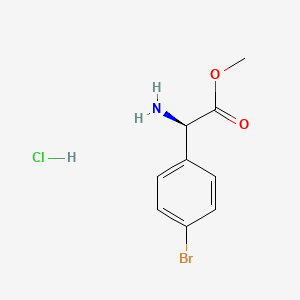
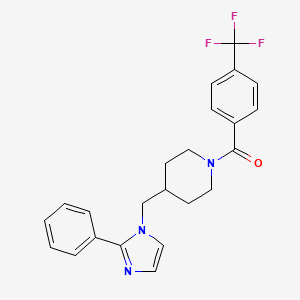
![N,1-dibenzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2391931.png)

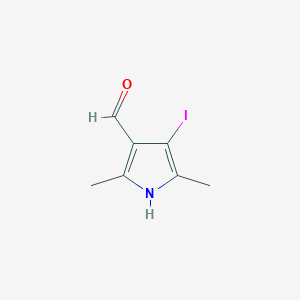


![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2391936.png)
![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine](/img/structure/B2391937.png)
